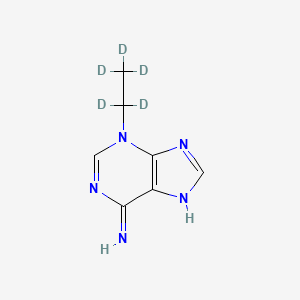
3-Ethyl Adenine-d5
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Ethyl Adenine-d5 is a chemical compound with the molecular formula C7H4D5N5 . It is categorized under stable isotopes and is not considered a hazardous compound .
Synthesis Analysis
While specific synthesis methods for this compound were not found, adenine derivatives have been synthesized through various methods. For instance, a single-nucleotide resolution sequencing method of N6-adenine methylation sites in DNA and RNA has been described . Another study discussed the synthesis of adenine derivatives possessing 1,3,4-oxadiazole moiety with different S-alkyl group .Molecular Structure Analysis
The molecular weight of this compound is 168.21 . Its IUPAC name is 3-(1,1,2,2,2-pentadeuterioethyl)-7H-purin-6-imine .Chemical Reactions Analysis
While specific chemical reactions involving this compound were not found, adenine and its derivatives have been involved in various reactions. For example, a study showed that using sodium nitrite under acidic conditions, chemoselective deamination of unmethylated adenines readily occurs, without competing deamination of N6-adenine sites . Another study discussed the reactions of adenine with phenyl glycidyl ether depending on the solvent nature .Physical and Chemical Properties Analysis
This compound is a white solid with a molecular weight of 168.21 . It is slightly soluble in methanol .Scientific Research Applications
Alternating DNA Conformation : Research shows that synthetic DNAs containing modified adenine, like 6-methyl adenine, exhibit conformational effects that could be significant for DNA-binding proteins. Such modifications, including those similar to 3-Ethyl Adenine-d5, can destabilize duplex DNAs and affect DNA's overall structure and function (Reid et al., 1987).
RNA Molecule Probing : Base-specific isotope-edited Raman spectroscopy has been used to probe the properties of RNA molecules. This method can identify conformationally sensitive modes adjacent to adenine bases, which could be relevant for this compound studies. It aids in understanding RNA's structural dynamics and interactions with metal ions like Mg2+ (Chen et al., 2010).
DNA Interaction Studies : Studies on Hoechst 33258 interacting with the minor groove of adenine-tract DNA duplexes help understand how minor modifications in adenine, possibly including this compound, can impact DNA-protein interactions. This knowledge is crucial for developing new DNA-targeted therapies or understanding genetic regulation mechanisms (Searle & Embrey, 1990).
Analytical Chemistry and Biochemistry : The synthesis of ethyl succinic anhydrides, including their labeled versions, for quantitative analysis of peptides, highlights the importance of labeled compounds like this compound in proteomics research. Such compounds enable the sensitive detection of modifications in proteins, aiding in the study of biological processes and disease mechanisms (Niwayama et al., 2016).
Plant Physiology Research : In studies related to AMP deaminase inhibitor-based herbicide toxicity, it's shown that adenine nucleotide accumulation can trigger herbicide toxicity, suggesting a possible area of research for this compound in understanding plant metabolism and developing new agricultural chemicals (Sabina et al., 2007).
Mechanism of Action
Target of Action
3-Ethyl-d5-adenine, also known as 3-(1,1,2,2,2-pentadeuterioethyl)-7H-purin-6-imine or 3-Ethyl Adenine-d5, is a biochemical compound used in proteomics research It is known that adenine-based compounds generally interact with adenosine receptors . Adenosine receptors are G protein-coupled receptors that play crucial roles in various physiological processes, including central nervous, cardiovascular, peripheral, and immune systems .
Mode of Action
Adenine-based compounds typically interact with their targets through binding to adenosine receptors . This interaction can trigger a multitude of physiopathological effects . The compound’s interaction with its targets could potentially lead to changes in cellular metabolism, given the role of adenosine in cellular metabolism .
Biochemical Pathways
For instance, they play a role in the NAD (P)-dependent oxidation of aldehydes to carboxylic acids, participating in detoxification, biosynthesis, antioxidant, and regulatory functions . They are also involved in the de novo pathway and the salvage pathway of NAD+ biosynthesis .
Pharmacokinetics
It is known that the compound is soluble in methanol , which suggests it may have good bioavailability
Result of Action
Adenine base editors, which are related compounds, have been shown to chemically convert the a:t base pair to g:c in the genome, enabling precise point mutations without creating double-strand breaks . This suggests that 3-Ethyl-d5-adenine may have similar effects at the molecular and cellular level.
Biochemical Analysis
Biochemical Properties
The specific biochemical properties and interactions of 3-Ethyl-d5-adenine are not well-documented in the literature. Adenine, a component of this compound, is known to play a crucial role in various biochemical reactions. It is a part of adenosine triphosphate (ATP), a primary energy source in cells, and is involved in protein synthesis and other cellular functions .
Cellular Effects
Adenine and its derivatives are known to have significant effects on various types of cells and cellular processes .
Molecular Mechanism
Adenine and its derivatives are known to interact with various biomolecules and influence gene expression .
Temporal Effects in Laboratory Settings
It is known that the compound is stable and soluble in methanol .
Dosage Effects in Animal Models
Adenine has been used to induce chronic kidney disease in animal models, suggesting that high doses may have adverse effects .
Metabolic Pathways
Adenine is involved in several metabolic pathways, including those related to energy production and nucleotide synthesis .
Transport and Distribution
Adenine and its derivatives are known to be transported and distributed within cells via various transporters .
Subcellular Localization
Adenine and its derivatives are known to be present in various subcellular compartments, including the cytoplasm and mitochondria .
Properties
IUPAC Name |
3-(1,1,2,2,2-pentadeuterioethyl)-7H-purin-6-imine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N5/c1-2-12-4-11-6(8)5-7(12)10-3-9-5/h3-4,8H,2H2,1H3,(H,9,10)/i1D3,2D2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XAZTXNQITCBSCJ-ZBJDZAJPSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=NC(=N)C2=C1N=CN2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])N1C=NC(=N)C2=C1N=CN2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9N5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80661951 |
Source


|
| Record name | 3-(~2~H_5_)Ethyl-3H-purin-6-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80661951 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
147028-85-1 |
Source


|
| Record name | 3-(~2~H_5_)Ethyl-3H-purin-6-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80661951 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
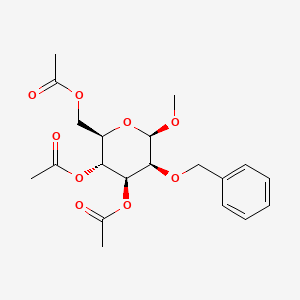

![N-[4-(Aminosulfonyl)-2,1,3-benzoxadiazol-7-yl]-2-aminoethyl methanethiosulfonate](/img/structure/B561662.png)
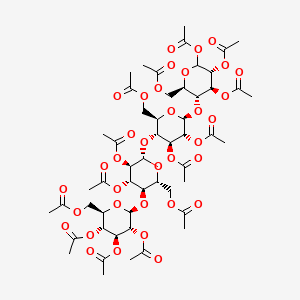


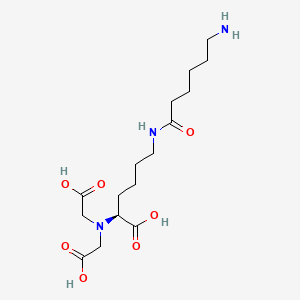
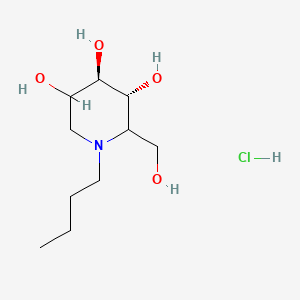
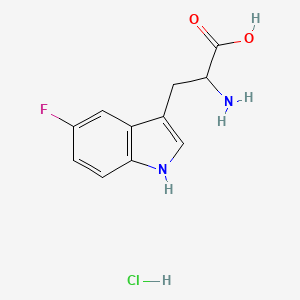
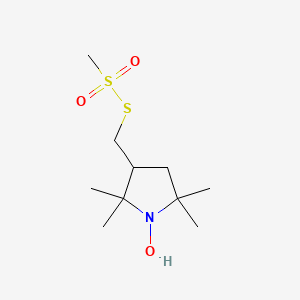
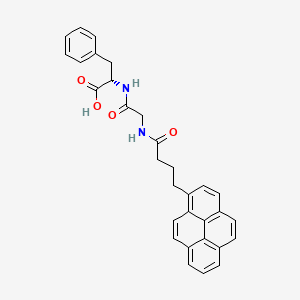
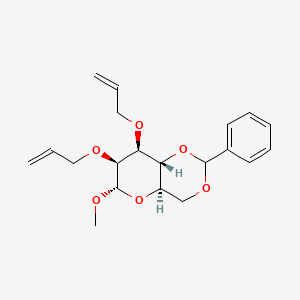
![S-[2-(Iodo-4-Azidosalicylamido)ethylthio]-2-thiopyridine](/img/structure/B561679.png)
![4-[N-[2-(Acetamido)ethyl]-N-methylamino]-2'-carboxy-2-hydroxybenzophenone](/img/structure/B561681.png)
